molecular formula C13H14ClN3O2S B4184167 2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B4184167
M. Wt: 311.79 g/mol
InChI Key: YXQBRCVEQJKGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science. This compound is commonly referred to as "thiabendazole" and has been the subject of several studies due to its unique properties.

Mechanism of Action

Thiabendazole exerts its antifungal and anthelmintic effects by inhibiting microtubule assembly, which is essential for cell division and replication. This leads to the disruption of cellular processes and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
Thiabendazole has been shown to have low toxicity in mammals and is generally well-tolerated. However, some studies have reported potential adverse effects such as liver toxicity and reproductive toxicity in animals. Further studies are needed to fully understand the long-term effects of thiabendazole on human health.

Advantages and Limitations for Lab Experiments

Thiabendazole has several advantages for use in lab experiments, including its broad-spectrum activity against fungi and parasites, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its potential for inducing resistance in target organisms and its limited solubility in water.

Future Directions

There are several potential future directions for research on thiabendazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce potential adverse effects. Additionally, further studies are needed to fully understand the mechanisms of resistance to thiabendazole and to identify new targets for antifungal and anthelmintic agents. Finally, research on the potential environmental impacts of thiabendazole as a pesticide is also needed to ensure its safe use in agriculture.

Scientific Research Applications

Thiabendazole has been extensively studied for its potential use as an antifungal and anthelmintic agent. It has been shown to have activity against a wide range of fungal and parasitic infections, making it a promising therapeutic option for the treatment of these diseases. Additionally, thiabendazole has been used as a pesticide in agriculture to control various plant diseases caused by fungi.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-3-11(19-10-6-4-5-9(14)7-10)12(18)15-13-17-16-8(2)20-13/h4-7,11H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQBRCVEQJKGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 6
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

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